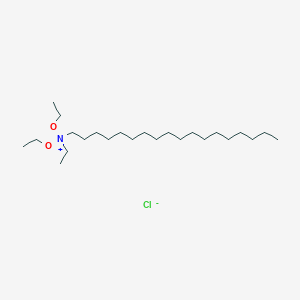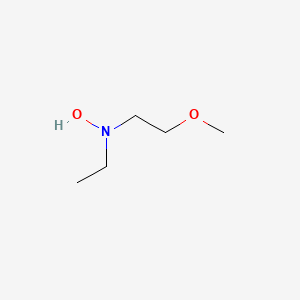![molecular formula C12H14N4O2S B14310118 3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine CAS No. 112598-30-8](/img/structure/B14310118.png)
3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine is a heterocyclic compound with a fascinating structure. Let’s break it down:
3-Nitro: Refers to the nitro group (NO₂) attached to the pyrrole ring.
N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl): This part contains a pyridine ring (pyridin-2-yl), connected to an ethyl chain with a sulfur atom (sulfanyl) and a methyl group (methyl).
1H-pyrrol-2-amine: The core structure is a pyrrole ring with an amino group (NH₂) at position 2.
Méthodes De Préparation
Synthetic Routes::
C–C Bond Cleavage Route:
One-Pot Tandem Cyclization/Bromination:
Industrial Production:: The industrial-scale synthesis of this compound would likely involve optimization of the above methods for efficiency and scalability.
Analyse Des Réactions Chimiques
3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine can undergo various reactions:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Reduction: Reduction of the nitro group to an amino group.
Cyclization: Formation of imidazopyridines.
Common reagents include reducing agents (e.g., LiAlH₄), nucleophiles (e.g., amines), and catalysts (e.g., Cu).
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: As a precursor for other compounds.
Mécanisme D'action
The exact mechanism remains to be elucidated, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to understand its effects fully.
Propriétés
Numéro CAS |
112598-30-8 |
|---|---|
Formule moléculaire |
C12H14N4O2S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
3-nitro-N-[2-(pyridin-2-ylmethylsulfanyl)ethyl]-1H-pyrrol-2-amine |
InChI |
InChI=1S/C12H14N4O2S/c17-16(18)11-4-6-14-12(11)15-7-8-19-9-10-3-1-2-5-13-10/h1-6,14-15H,7-9H2 |
Clé InChI |
OGWNKQBYDIKVII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CSCCNC2=C(C=CN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
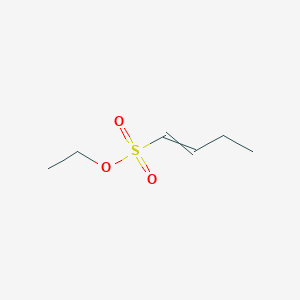
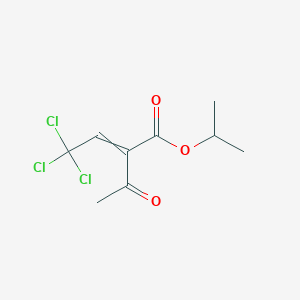
![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

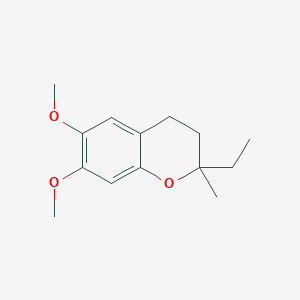
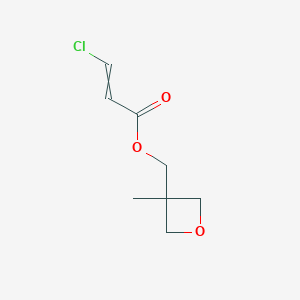
![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)
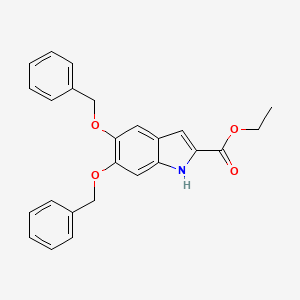
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)

